3-Hexenoic acid, methyl ester, also known as methyl 3-hexenoate or methyl hex-3-enoate, is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. This compound features a seven-carbon chain with a double bond between the third and fourth carbons, characterized by a carboxyl group at one end and a methyl group at the other . It belongs to the class of fatty acid methyl esters, which are formed by the esterification of fatty acids with methanol.
The structure can be represented as follows:
This structure indicates that 3-Hexenoic acid, methyl ester is an unsaturated fatty acid derivative, which influences its chemical reactivity and biological properties.
-Hexenoic acid, methyl ester, exists in two stereoisomeric forms, (E)-3-hexenoic acid methyl ester and (Z)-3-hexenoic acid methyl ester. Both isomers play a role in flavor and fragrance research.
Researchers utilize these esters to understand the perception of different flavors and fragrances. They may also employ them in the development of new flavor and fragrance formulations.
Some studies have investigated the potential antimicrobial properties of 3-hexenoic acid, methyl ester. For instance, a study published in the Journal of Agricultural and Food Chemistry explored the use of (E)-3-hexenoic acid methyl ester against foodborne pathogens []. The findings suggest that this isomer may have some inhibitory effect on certain bacterial strains, but further research is needed to confirm its efficacy and potential applications.
These reactions are significant for its applications in organic synthesis and industrial processes.
The biological activity of 3-Hexenoic acid, methyl ester has been explored in various studies. It has been noted for its potential role in plant-insect interactions due to its volatile nature, which may attract or repel certain insects. Additionally, its derivatives have been investigated for their antimicrobial properties and potential use in drug delivery systems due to their biocompatibility.
The synthesis of 3-Hexenoic acid, methyl ester can be accomplished through several methods:
3-Hexenoic acid, methyl ester has various applications across different fields:
Studies on the interactions of 3-Hexenoic acid, methyl ester primarily focus on its olfactory properties and biological effects. Its interactions with olfactory receptors contribute to its use in flavors and fragrances. Additionally, research into its metabolic pathways suggests potential implications for drug design and delivery systems .
Several compounds share structural similarities with 3-Hexenoic acid, methyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl hexanoate | Saturated ester without a double bond | |
Ethyl 3-hexenoate | Similar structure but with ethyl instead of methyl | |
Butyl 3-hexenoate (Z) | Contains a longer butyl chain; used in flavors |
3-Hexenoic acid, methyl ester is unique due to its unsaturated nature and specific stereochemistry (Z configuration). This configuration influences its reactivity and sensory properties compared to similar compounds. Its volatility also makes it particularly effective in attracting certain insects or serving as a flavoring agent .
Flammable